molecular formula C16H23NO5 B14173113 Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoate CAS No. 1253955-58-6

Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoate

Cat. No.: B14173113
CAS No.: 1253955-58-6
M. Wt: 309.36 g/mol
InChI Key: LLMWFXCKBRVMBJ-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(hydroxymethyl)-, methyl ester is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(hydroxymethyl)-, methyl ester typically involves multiple steps. One common method includes the esterification of benzeneacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting methyl ester is then subjected to further reactions to introduce the alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl] and 4-(hydroxymethyl) groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(hydroxymethyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the benzene ring.

Major Products

    Oxidation: Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-carboxylic acid.

    Reduction: Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(hydroxymethyl)-, alcohol.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(hydroxymethyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(hydroxymethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, methyl ester: A simpler ester derivative with similar structural features but lacking the additional functional groups.

    Benzeneacetic acid, alpha-oxo-, methyl ester: Contains an oxo group at the alpha position, offering different reactivity and applications.

Uniqueness

Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(hydroxymethyl)-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1253955-58-6

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

methyl 2-[4-(hydroxymethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(19)21-4)12-7-5-11(10-18)6-8-12/h5-8,13,18H,9-10H2,1-4H3,(H,17,20)

InChI Key

LLMWFXCKBRVMBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)CO)C(=O)OC

Origin of Product

United States

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